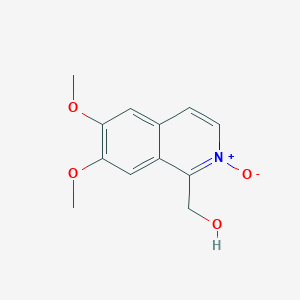
(6,7-Dimethoxy-2-oxo-2lambda~5~-isoquinolin-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6,7-Dimethoxy-2-oxo-2lambda~5~-isoquinolin-1-yl)methanol is a chemical compound with the molecular formula C12H15NO4 It is a derivative of isoquinoline, characterized by the presence of two methoxy groups at positions 6 and 7, an oxo group at position 2, and a hydroxymethyl group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-Dimethoxy-2-oxo-2lambda~5~-isoquinolin-1-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 6,7-dimethoxyisoquinoline.
Oxidation: The 6,7-dimethoxyisoquinoline is oxidized to introduce the oxo group at position 2. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.
Hydroxymethylation: The final step involves the introduction of the hydroxymethyl group at position 1. This can be accomplished through a reaction with formaldehyde in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(6,7-Dimethoxy-2-oxo-2lambda~5~-isoquinolin-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The oxo group can be reduced to form a hydroxyl group, resulting in the formation of a diol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of (6,7-Dimethoxy-2-oxo-2lambda~5~-isoquinolin-1-yl)carboxylic acid.
Reduction: Formation of (6,7-Dimethoxy-2-hydroxy-2lambda~5~-isoquinolin-1-yl)methanol.
Substitution: Formation of various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
(6,7-Dimethoxy-2-oxo-2lambda~5~-isoquinolin-1-yl)methanol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its potential anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including natural product analogs and heterocyclic compounds.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It may be used in the development of new materials with specific chemical properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (6,7-Dimethoxy-2-oxo-2lambda~5~-isoquinolin-1-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s methoxy and oxo groups play a crucial role in its binding affinity and specificity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, its structural features allow it to interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol: Similar in structure but lacks the oxo group at position 2.
6,7-Dimethoxy-1-methyl-2-oxo-1,2-dihydroquinoxalin-3-ylpropionohydrazide: Contains similar methoxy groups but differs in the core structure and functional groups.
Uniqueness
(6,7-Dimethoxy-2-oxo-2lambda~5~-isoquinolin-1-yl)methanol is unique due to the presence of both methoxy and oxo groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
849586-71-6 |
|---|---|
Molecular Formula |
C12H13NO4 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
(6,7-dimethoxy-2-oxidoisoquinolin-2-ium-1-yl)methanol |
InChI |
InChI=1S/C12H13NO4/c1-16-11-5-8-3-4-13(15)10(7-14)9(8)6-12(11)17-2/h3-6,14H,7H2,1-2H3 |
InChI Key |
WHQIRWQTHDCINN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C[N+](=C2CO)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,6-Dimethylphenyl)methyl]-4-(2-ethoxyethyl)piperazine](/img/structure/B14193419.png)
![2-[5-(7-Phenylheptane-1-sulfinyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14193423.png)
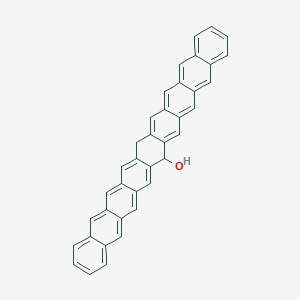
![2-[(Prop-2-yn-1-yl)oxy]ethyl prop-2-ynoate](/img/structure/B14193447.png)
![Oxazole, 2-[1,1'-biphenyl]-4-yl-4,5-dimethyl-](/img/structure/B14193450.png)
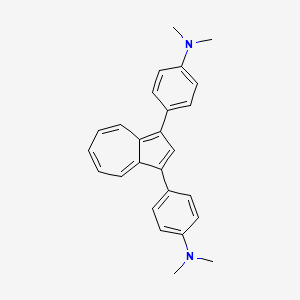
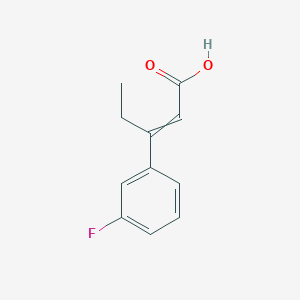
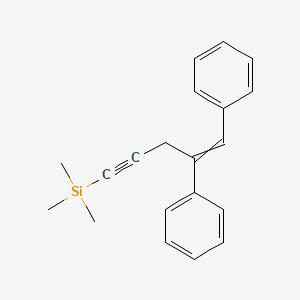
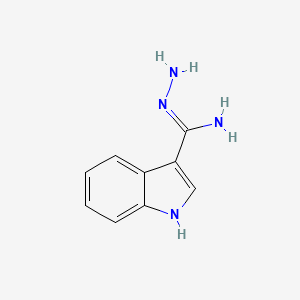
![3-Bromo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14193479.png)
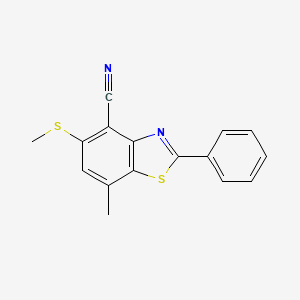
![(E)-N-[4-(Hexyloxy)phenyl]-1-(4-hexylphenyl)methanimine](/img/structure/B14193485.png)
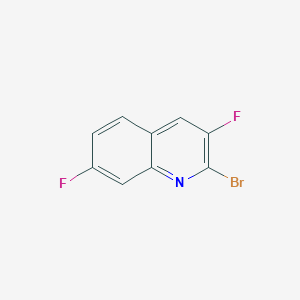
![1-Piperidinebutanoic acid, 4-[[(1-naphthalenylcarbonyl)oxy]methyl]-](/img/structure/B14193511.png)
